molecular formula C16H19NO3 B2693638 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide CAS No. 1226446-34-9

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide

Cat. No.: B2693638
CAS No.: 1226446-34-9
M. Wt: 273.332
InChI Key: ZIUJHSMZPTXGMN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a hydroxyethyl group attached to a methylfuran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzoic acid and 5-methylfurfural.

    Formation of Intermediate: The 2,5-dimethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 5-methylfurfural in the presence of a base such as triethylamine to form the desired benzamide.

    Hydroxyethylation: The final step involves the hydroxyethylation of the benzamide using ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: HNO3, Br2, in solvents like acetic acid or chloroform.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the furan ring are believed to play a crucial role in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2,5-Dimethylbenzamide: Lacks the hydroxyethyl and furan substituents, making it less versatile in terms of chemical reactivity and biological activity.

    5-Methylfurfural: Contains the furan ring but lacks the benzamide core, limiting its applications in medicinal chemistry.

    N-(2-hydroxyethyl)benzamide: Similar structure but without the furan ring, resulting in different chemical and biological properties.

Uniqueness: N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide is unique due to the combination of the benzamide core, hydroxyethyl group, and furan ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-4-5-11(2)13(8-10)16(19)17-9-14(18)15-7-6-12(3)20-15/h4-8,14,18H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUJHSMZPTXGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=C(O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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